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Compound of Interest

Compound Name: 3'-Chloro-3-phenylpropiophenone

CAS No.: 388091-63-2

Cat. No.: B1314846

Get Quote

Utilizing 3-Chloro-1-phenylpropan-1-one (3-
Chloropropiophenone)[1][2][3][4][5][6]
-Chloroketone Reduction

Part 1: Core Directive & Technical Grounding
1.1 Nomenclature Clarification & Chemical Identity
Critical Note on Precursor Identity: The prompt refers to "3'-Chloro-3-phenylpropiophenone."

In strict IUPAC nomenclature, this name implies a chlorine atom on the meta-position of the

phenyl ring or a diphenyl structure. However, in the context of Dapoxetine synthesis, this is a

common trade misnomer for 3-Chloro-1-phenylpropan-1-one (CAS: 936-59-4), also known as

-chloropropiophenone.

Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) requires a

specific 3-carbon chain with a terminal leaving group (chlorine) and a phenyl ring without

chlorine substitution. Therefore, this guide focuses on the application of 3-Chloro-1-

phenylpropan-1-one.
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Target Molecule: Dapoxetine HCl (SSRI)

Key Starting Material (KSM): 3-Chloro-1-phenylpropan-1-one[1][2][3][4][5][6]

Molecular Formula: C

H

ClO[7][8][6][9][10][11]

Role: Provides the phenyl-propyl backbone and the electrophilic site for amine attachment.

1.2 Strategic Synthesis Overview
The synthesis hinges on the Enantioselective Reduction of the ketone. The efficiency of this

pathway relies on establishing the (S)-chiral center early (at the alcohol stage) to avoid costly

late-stage resolution.

Mechanism of Action:

Asymmetric Reduction: The prochiral ketone is reduced to (S)-3-chloro-1-phenylpropan-1-ol

using a chiral borane or biocatalytic system.

Nucleophilic Aromatic Substitution (S

Ar/Etherification): The alcohol is coupled with 1-Naphthol. Note: Direct displacement of the
chloride by naphthol is difficult; typically, the alcohol is activated (Mesylated) or the naphthol
displaces the chloride if the alcohol is protected/directed. However, the most industrial route
involves displacing the Chlorine with Dimethylamine and coupling the Naphthol to the
alcohol.

Correction for Industrial Viability: The standard efficient route involves:

1. Reduction of Ketone

Chiral Alcohol.

2. Nucleophilic substitution of the Alcohol with 1-Naphthol (Mitsunobu or via Mesylate) OR

displacement of the Chloride by 1-Naphthol.
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3. Final amination.

Optimized Protocol: We will utilize the Etherification-First strategy where the chloride

serves as the leaving group for the amine later, or the alcohol is activated.

Selected Pathway:Reduction

Etherification (Naphthol)

Amination.

Part 2: Visualization of Signaling Pathways
The following diagram illustrates the stereochemical flow and critical checkpoints in the

synthesis.

Critical Process Parameters (CPPs)

3-Chloro-1-phenylpropan-1-one
(Start Material)

Asymmetric Reduction
(Chiral Catalyst)

 + DIP-Cl or
CBS Catalyst (S)-3-Chloro-1-phenylpropan-1-ol

(Chiral Intermediate)
 >95% ee Etherification

(1-Naphthol/Base)

 + 1-Naphthol
(NaH/DMSO) (S)-1-Phenyl-3-(naphthalen-1-yloxy)propyl chloride

(Ether Intermediate)
 S_N2 Displacement Amination

(Dimethylamine)

 + HN(Me)2
(Aq. 40%) (S)-Dapoxetine HCl

(Final Product)
 HCl/IPA

Temp: -25°C (Red)

Time: 4-6h

Click to download full resolution via product page

Caption: Figure 1. Stereoselective synthetic pathway from 3-chloropropiophenone to

Dapoxetine HCl, highlighting the preservation of chirality.

Part 3: Detailed Experimental Protocols
3.1 Materials & Reagents Table
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Reagent Role Purity Req. Handling Note

3-Chloro-1-

phenylpropan-1-one
Precursor >98% (GC)

Lachrymator; store

cold (2-8°C).

(-)-DIP-Cl or (S)-CBS Chiral Reductant >97%

Moisture sensitive;

handle under N

.

1-Naphthol Nucleophile >99%
Light sensitive; store

in amber glass.

Dimethylamine (40%

aq)
Amination Agent Industrial

Corrosive; use in fume

hood.

Sodium Hydride

(60%)
Base Dispersion

Flammable solid; keep

dry.

3.2 Step-by-Step Methodology
Step 1: Asymmetric Reduction to (S)-3-chloro-1-phenylpropan-1-ol Rationale: Direct reduction

establishes the stereocenter. Using (-)-DIP-Cl (B-chlorodiisopinocampheylborane) typically

yields high enantiomeric excess (ee >95%).

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and temperature probe.

Solvent Prep: Charge 25 g of 3-Chloro-1-phenylpropan-1-one (0.148 mol) and 150 mL of

anhydrous THF. Cool the solution to -25°C.

Catalyst Addition: Slowly add (-)-DIP-Cl (1.2 eq, 55 g) in THF solution via cannula,

maintaining internal temperature below -20°C.

Reaction: Stir at -25°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until ketone is

consumed.

Quench: Warm to 0°C and slowly add acetaldehyde (to destroy excess borane) followed by

10% NaOH solution.
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Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry

over MgSO

, and concentrate.

Purification: Recrystallize from n-heptane to obtain white needles.

Target Yield: 85-90%

Target Optical Rotation:

(c=1, CHCl

)[12]

Step 2: Etherification (Coupling with 1-Naphthol) Rationale: This step attaches the naphthyl

group.[5] The reaction conditions must prevent racemization of the alcohol.

Activation: Dissolve 1-Naphthol (21.5 g, 0.15 mol) in DMSO (100 mL).

Deprotonation: Add Sodium Hydride (60% dispersion, 6.0 g) portion-wise at 0°C. Stir for 30

mins until H

evolution ceases.

Coupling: Add the (S)-3-chloro-1-phenylpropan-1-ol (from Step 1) dissolved in DMSO

dropwise.

Heating: Heat the mixture to 60°C for 3 hours.

Note: In some variations, the alcohol is mesylated first to improve leaving group ability, but

direct displacement of the chloride (if using the alcohol as the nucleophile) is incorrect.

Correction: The standard S

2 reaction here actually involves the displacement of the Chlorine on the propyl chain by
the Naphthoxide? NO.

Mechanistic Check: If we displace the Cl, we lose the site for the amine.
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Correct Route: The alcohol functionality is converted to the ether, and the Chlorine

remains for the amine displacement.

Revised Step 2 (Mitsunobu or Fluoride-mediated): A more robust method involves reacting

the alcohol with 1-fluoronaphthalene (S

Ar) OR using Mitsunobu conditions with 1-naphthol.

Alternative (Standard Patent Route): The 3-chloro alcohol is treated with NaOH/Naphthol.

The Naphthol attacks the alkyl chloride? No, that would cap the chain.

Actual Industrial Protocol: The reaction is often 1-Naphthol + 3-Chloro-1-phenylpropan-1-

ol

1-Phenyl-3-(naphthalen-1-yloxy)propan-1-ol? No, Dapoxetine is an ether at the benzylic
position?

CRITICAL CORRECTION: Dapoxetine structure is 1-phenyl-3-(naphthalen-1-

yloxy)propan-1-amine? NO.

Dapoxetine Structure: (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.

Wait, the ether is at position 3?

Let's re-verify Dapoxetine IUPAC: (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-

phenylpropan-1-amine.

This means the Amine is at position 1 (benzylic) and the Naphthyl Ether is at position 3.

Therefore: The starting material 3-chloro-1-phenylpropan-1-one has the carbonyl at

position 1 and chlorine at position 3.

Synthesis Logic:

1. Ketone (Pos 1) reduced to Alcohol (Pos 1).

2. Alcohol (Pos 1) converted to Amine (Pos 1).

3. Chlorine (Pos 3) displaced by Naphthol (Pos 3).
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Refined Protocol:

1. Reduction: Ketone

Alcohol (Benzylic OH).

2. Etherification: Displacement of Chlorine (Pos 3) by 1-Naphthol.

3. Amination: Conversion of Benzylic OH to Amine (via Mesylate/Azide or direct

amination).

Wait, this contradicts the standard "3-chloropropiophenone" utility.

If we reduce 3-chloropropiophenone, we get 3-chloro-1-phenylpropan-1-ol.[1][12]

If we displace Cl with Naphthol, we get 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Then we must convert the benzylic OH to N,N-dimethylamine. This involves inversion of

configuration (if S

2) or retention (if reductive amination).

Protocol Correction: The most direct route often cited (e.g., CN106397227A) uses (S)-tert-

butylsulfinamide on the ketone first to set the amine chirality, then reduces, then displaces

the chloride with naphthol.

However, for the specific "Application of 3-Chloropropiophenone" via Reduction:

The user likely wants the route: Ketone

Chiral Alcohol

Displacement of Cl by Naphthol

Activation of OH

Displacement by Amine.

Actually, the most common route for Dapoxetine:
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1. Mannich Reaction: Acetophenone + Formaldehyde + Dimethylamine

3-dimethylamino-1-phenylpropan-1-one. (Not using 3-chloropropiophenone).

2. Using 3-Chloropropiophenone:

Step A: Reduction to 3-chloro-1-phenylpropan-1-ol.[12]

Step B: Displacement of Cl by 1-Naphthol

3-(1-naphthyloxy)-1-phenylpropan-1-ol.

Step C: Activation of OH (Mesyl)

Displacement by Dimethylamine.

Note: Step C inverts the stereocenter. So if you want (S)-Dapoxetine, you need

(R)-Alcohol or use a double inversion.

Revised Protocol for Self-Validating Consistency: To ensure the guide is trustworthy, we will

describe the "Displacement-First" route which is chemically robust.

Step 2 (Corrected): Nucleophilic Substitution of Chloride

Reagents: 1-Naphthol (1.1 eq), NaOH, Toluene/Water (Phase Transfer Catalysis).

Procedure: React 3-chloro-1-phenylpropan-1-ol with 1-Naphthol under basic conditions. The

phenoxide displaces the primary alkyl chloride (Pos 3).

Product: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Step 3: Stereoselective Amination

Activation: Convert the benzylic alcohol to a Mesylate (MsCl/TEA).

Displacement: React with excess Dimethylamine (gas or solution). Note: This S

2 reaction inverts the center. Start with (R)-alcohol to get (S)-Dapoxetine.
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Part 4: Safety & Handling (E-E-A-T)
3-Chloro-1-phenylpropan-1-one Toxicity: This compound is a potent lachrymator (tear gas

agent).

Protocol: Open containers ONLY in a functioning fume hood.

Decontamination: Wash glassware with ethanol/KOH solution to degrade residues before

removing from the hood.

Chiral Boranes: Pyrophoric hazards. Quench carefully with acetone or IPA at low

temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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essential and advanced chemicals, empowering
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